molecular formula C25H23BrN2OS B2525197 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-57-7

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2525197
CAS No.: 403836-57-7
M. Wt: 479.44
InChI Key: FXVJIHMXROMDLX-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

  • Step 1: Synthesis of the core dihydropyrazole framework through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

  • Step 2: Introduction of the bromophenyl group via electrophilic aromatic substitution.

  • Step 3: Formation of the benzylthio group using thiol-ene reactions or thioetherification, typically involving a thiolate anion and a benzyl halide under basic conditions.

Industrial Production Methods

In industrial settings, the production may involve:

  • Optimization of reaction conditions for scale-up, ensuring high yields and purity.

  • Use of continuous flow reactors for better control over reaction parameters.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the sulfur or aromatic rings, producing sulfoxides or sulfonic acids.

  • Reduction: Hydrogenation of the double bonds or reduction of the aromatic ring can lead to a variety of reduced products.

Common Reagents and Conditions

  • Oxidation: Typical oxidants include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

  • Substitution: Halogenation with bromine or nitration with nitric acid in the presence of sulfuric acid.

Major Products Formed

  • Oxidation: Sulfoxides or sulfonic acids.

  • Reduction: Reduced aromatic or aliphatic derivatives.

  • Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: Serves as a building block for the synthesis of more complex organic molecules.

  • Catalysts: Used as a ligand in the preparation of metal catalysts for various organic transformations.

Biology

  • Pharmacology: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.

  • Biological Probes: Utilized in the design of molecular probes for studying biological pathways.

Medicine

  • Drug Development: Explored as a lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

  • Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.

  • Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Pharmacological Effects: Interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

  • Catalytic Activity: Coordination with metal centers to facilitate chemical transformations.

  • Material Properties: Influence on electronic or optical properties through its molecular structure and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(methylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(ethylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

The unique combination of benzylthio and bromophenyl groups in 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone contributes to its distinct chemical reactivity and potential applications. Compared to its analogs, it offers a unique balance of electronic and steric properties, making it valuable in specific chemical transformations and research applications.

Biological Activity

The compound 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Benzylthio Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • 4-Bromophenyl Moiety : Enhances lipophilicity and may influence binding affinity to receptors.
  • p-Tolyl Group : Increases steric hindrance which may affect the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiol functionalities exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth by interfering with cellular processes.
  • Antimicrobial Properties : The presence of the benzylthio group may enhance the antimicrobial efficacy against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signal transduction pathways that lead to therapeutic effects.
  • Oxidative Stress Induction : Some studies suggest that compounds with similar scaffolds can induce oxidative stress in target cells, leading to apoptosis.

Antitumor Activity

A study conducted by researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety could significantly enhance antitumor properties through the inhibition of tubulin polymerization, a critical process in cell division .

Antimicrobial Activity

In another investigation, compounds structurally related to this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInhibition of tumor growth via tubulin disruption
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory cytokines

Properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-18-7-9-21(10-8-18)24-15-23(20-11-13-22(26)14-12-20)27-28(24)25(29)17-30-16-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJIHMXROMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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